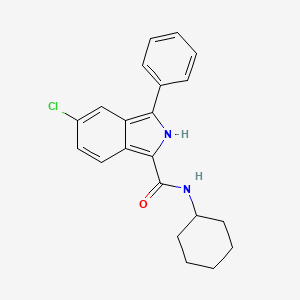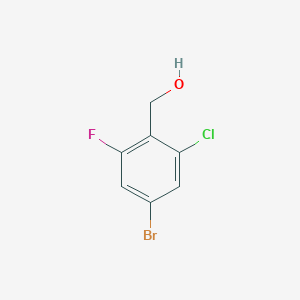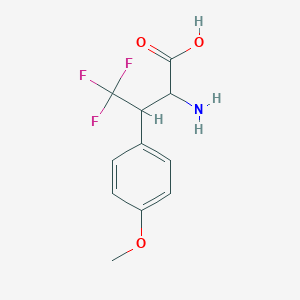
Methyl 2-((4-hydroxybutyl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((4-hydroxybutyl)amino)acetate is an organic compound with a molecular formula of C7H15NO3 It is characterized by the presence of a hydroxybutyl group attached to an amino group, which is further connected to a methyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-hydroxybutyl)amino)acetate typically involves the reaction of 4-hydroxybutylamine with methyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and reducing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((4-hydroxybutyl)amino)acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
Methyl 2-((4-hydroxybutyl)amino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-((4-hydroxybutyl)amino)acetate involves its interaction with specific molecular targets. The hydroxybutyl group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-((4-hydroxyethyl)amino)acetate
- Methyl 2-((4-hydroxypropyl)amino)acetate
- Methyl 2-((4-hydroxyisobutyl)amino)acetate
Uniqueness
Methyl 2-((4-hydroxybutyl)amino)acetate is unique due to the specific length and structure of its hydroxybutyl group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying structure-activity relationships and designing molecules with specific properties.
Propiedades
Fórmula molecular |
C7H15NO3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
methyl 2-(4-hydroxybutylamino)acetate |
InChI |
InChI=1S/C7H15NO3/c1-11-7(10)6-8-4-2-3-5-9/h8-9H,2-6H2,1H3 |
Clave InChI |
RBZFOMQATOFGDD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13100385.png)



![2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione](/img/structure/B13100412.png)
![(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)

![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)





